N-Benzyl-5-chloro-3-fluoropyridin-2-amine
Description
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Properties
IUPAC Name |
N-benzyl-5-chloro-3-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOYYMRVQWLDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674378 | |
| Record name | N-Benzyl-5-chloro-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-20-6 | |
| Record name | N-Benzyl-5-chloro-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Benzyl-5-chloro-3-fluoropyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of C_{11}H_{10}ClF_N and a molar mass of approximately 236.67 g/mol. Its structure includes:
- A pyridine ring substituted with:
- A benzyl group at the nitrogen atom
- A chlorine atom at the 5-position
- A fluorine atom at the 3-position
The presence of halogen substituents enhances the compound's reactivity and biological activity, particularly influencing electrophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 3-position can significantly affect binding affinities and selectivity towards these targets, potentially modulating various biological pathways .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Similar compounds have demonstrated efficacy against various cancer cell lines, suggesting that this compound may exhibit comparable properties. For instance, compounds with similar structural features were found to interact with serotonin receptors, which are implicated in neuropharmacology and cancer treatment .
Table 1: Comparison of Anticancer Activity in Related Compounds
Neuropharmacological Effects
Preliminary investigations suggest that this compound may also interact with neurotransmitter systems. The compound's structural similarities to known neuroactive agents indicate potential applications in treating neurological disorders.
Case Studies
- Serotonin Receptor Interaction : A study investigated the binding affinity of various pyridine derivatives to serotonin receptors. This compound showed promising results in preliminary assays, indicating its potential as a neuropharmacological agent.
- Cytotoxicity Assays : In vitro cytotoxicity assays were conducted on several cancer cell lines using this compound. Although specific IC₅₀ values for this compound are yet to be determined, related compounds have shown significant cytotoxic effects against multiple cancer types .
Scientific Research Applications
Medicinal Chemistry
N-Benzyl-5-chloro-3-fluoropyridin-2-amine has been investigated for its potential therapeutic properties. It shows promise as an antimicrobial and anticancer agent.
Antimicrobial Activity:
Research indicates that this compound exhibits broad-spectrum antibacterial activity against various pathogens. The following table summarizes its minimum inhibitory concentrations (MIC) against selected bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 8.33 |
| S. aureus | 5.64 |
| B. subtilis | 4.69 |
| P. aeruginosa | 13.40 |
These results suggest strong activity against Gram-positive bacteria, particularly S. aureus and B. subtilis.
Antitumor Activity:
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, including leukemia cell lines. For instance, it demonstrated an IC50 value of 2.7 μM in HL-60 leukemia cells, indicating significant antiproliferative effects.
Enzyme Inhibition
The compound has been identified as an inhibitor of various enzymes critical to cellular processes:
Cyclooxygenase (COX) Inhibition:
this compound inhibits COX enzymes, particularly COX-2, which is associated with inflammation and pain management. The IC50 for COX-2 inhibition was found to be comparable to that of celecoxib, a standard anti-inflammatory drug.
Kinase Inhibition:
It also shows inhibitory activity against several kinases implicated in cancer progression, including:
- Bcr-Abl kinase
- Rho-associated protein kinase
- Glycogen synthase kinase (GSK3)
These properties suggest potential applications in targeted cancer therapies.
Case Study 1: Anticancer Efficacy in Leukemia Cells
A study assessed the effects of this compound on HL-60 leukemia cells, revealing its ability to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins. This highlights its potential as a therapeutic agent in leukemia treatment.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of this compound were tested for their antimicrobial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that modifications to the structure could enhance efficacy against these challenging pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
